molecular formula C18H23FN2O5S B3042889 Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate CAS No. 680215-96-7

Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate

Cat. No. B3042889
CAS RN: 680215-96-7
M. Wt: 398.5 g/mol
InChI Key: DJYDSZOBMLNZKB-UHFFFAOYSA-N
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Description

“Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate” is a synthetic molecule with the molecular formula C18H23FN2O5S . It has an average mass of 398.449 Da and a monoisotopic mass of 398.131165 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate” is defined by its molecular formula, C18H23FN2O5S . The molecule contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact spatial arrangement of these atoms defines the molecule’s 3D structure, which is crucial for its properties and interactions.

Scientific Research Applications

Antiviral Activity

Indole derivatives have garnered attention due to their antiviral potential. In this context, Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate could play a role. For instance:

Anti-HIV Potential

Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate may also be relevant in the fight against HIV. Researchers have explored indole derivatives for their anti-HIV-1 properties .

Plant Protection and Crop Health

Indole derivatives play a role in plant biology. They can act as plant hormones or protect crops from pathogens. Investigating whether Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate has similar effects could be valuable .

properties

IUPAC Name

methyl 8-[3-[(4-fluorophenyl)sulfonylmethyl]-1,2,4-oxadiazol-5-yl]octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O5S/c1-25-18(22)8-6-4-2-3-5-7-17-20-16(21-26-17)13-27(23,24)15-11-9-14(19)10-12-15/h9-12H,2-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYDSZOBMLNZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC1=NC(=NO1)CS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate
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Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate
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Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate
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Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate
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Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate
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Methyl 8-(3-{[(4-fluorophenyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate

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